molecular formula C18H9Br3N6 B12506358 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene

Cat. No.: B12506358
M. Wt: 549.0 g/mol
InChI Key: NLBLALPOJUBYOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene typically involves the reaction of 1,3,5-tris(pyrimidin-2-yl)benzene with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination of the pyrimidine rings. The general reaction scheme is as follows:

  • Dissolve 1,3,5-tris(pyrimidin-2-yl)benzene in an appropriate solvent such as dichloromethane.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azide, thiol, or amine derivatives of the compound. Coupling reactions can produce various biaryl or heteroaryl compounds .

Scientific Research Applications

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromopyrimidine groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The pathways involved may vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is unique due to the presence of bromopyrimidine groups, which provide distinct reactivity and interaction capabilities. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .

Biological Activity

1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound consists of a benzene ring substituted with three 5-bromopyrimidin-2-yl groups. The presence of bromine atoms and pyrimidine rings suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The brominated pyrimidine moieties can inhibit enzymes involved in nucleic acid synthesis or other metabolic pathways.
  • Receptor Binding : The structural features allow for binding to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been shown to selectively antagonize adenosine A3 receptors (hA3R), which are implicated in various cancer types. This antagonism can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It displayed significant inhibition against various Gram-positive bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics in some cases .

Study 1: Anticancer Effects

In a study examining the effects on non-small cell lung carcinoma cells, this compound was noted for its ability to induce apoptosis through A3 receptor antagonism. The findings indicated low toxicity levels and a favorable pharmacokinetic profile, making it a candidate for further development as an anticancer agent .

Study Cell Type Mechanism Outcome
Study 1Non-small cell lung carcinomaA3 receptor antagonismInduced apoptosis with low toxicity

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against various bacterial strains. Results showed potent activity at non-cytotoxic concentrations, outperforming several reference drugs against resistant strains of Staphylococcus aureus .

Study Bacterial Strain MIC (nM) Comparison
Study 2Staphylococcus aureus ATCC 6538p44Higher efficacy than standard antibiotics

Properties

Molecular Formula

C18H9Br3N6

Molecular Weight

549.0 g/mol

IUPAC Name

2-[3,5-bis(5-bromopyrimidin-2-yl)phenyl]-5-bromopyrimidine

InChI

InChI=1S/C18H9Br3N6/c19-13-4-22-16(23-5-13)10-1-11(17-24-6-14(20)7-25-17)3-12(2-10)18-26-8-15(21)9-27-18/h1-9H

InChI Key

NLBLALPOJUBYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=NC=C(C=N2)Br)C3=NC=C(C=N3)Br)C4=NC=C(C=N4)Br

Origin of Product

United States

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